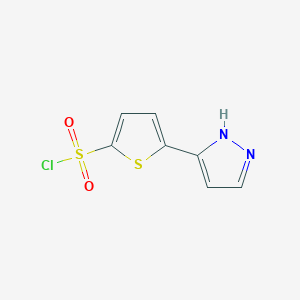

5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S2/c8-14(11,12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXZTTCOHYHPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride typically involves the reaction of 5-(1H-pyrazol-5-yl)thiophene-2-sulfonic acid with thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride. The general reaction scheme is as follows:

5-(1H-pyrazol-5-yl)thiophene-2-sulfonic acid+thionyl chloride→5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Cyclization reactions: The pyrazole ring can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Sulfonamides: Formed from nucleophilic substitution reactions.

Sulfoxides and sulfones: Resulting from oxidation reactions.

Thiols: Produced through reduction reactions.

Scientific Research Applications

5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonyl chloride is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. Its molecular formula is C9H6ClF3N2O2S2, and it has a molecular weight of 330.7 g/mol. The compound typically has a purity of 95%.

Overview

5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonyl chloride is a research compound with a trifluoromethyl group and a thiophene moiety, giving it unique pharmacological properties.

This compound is of interest in medicinal chemistry because of its potential biological activities.

- Enzyme Inhibition: The compound can inhibit cyclooxygenase (COX) enzymes, which are important in the inflammatory response. Studies show that it selectively inhibits COX-2 over COX-1, making it a possible option for anti-inflammatory treatments.

- Antimicrobial Properties: Initial research suggests that this compound might have antimicrobial activity against some bacterial strains, but more research is needed to confirm its effectiveness and how it works.

- Anticancer Activity: Some pyrazole derivatives have shown anticancer properties by inducing apoptosis and cell cycle arrest. The specific effects of this compound on cancer cell lines need further study.

Case Studies

- Anti-inflammatory Activity: A study on pyrazole derivatives, including those related to this compound, showed that similar structures significantly inhibited inflammatory markers in vitro, with IC50 values comparable to NSAIDs like diclofenac.

- Synthesis and Biological Evaluation: Research on the synthesis of related pyrazole compounds highlighted the importance of the trifluoromethyl group in enhancing biological activity. The synthesis involved reacting thiophene derivatives with pyrazole intermediates, resulting in compounds that showed promise in antimicrobial and anti-inflammatory tests.

Retrosynthesis Analysis

Pyrazole Derivatives

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride with structurally related sulfonyl chlorides:

*Estimated based on analogous structures.

Key Observations :

- Substituent Effects : The trifluoromethyl group in the methyl-pyrazole derivative (330.73 g/mol) increases molecular weight and likely enhances lipophilicity compared to the parent compound . Thiazole and tetrazole derivatives exhibit lower molecular weights due to simpler substituents .

- Melting Points : Isoxazole derivatives (e.g., 165–167°C ) show higher melting points than thiazole analogs (88–90°C ), suggesting stronger intermolecular interactions or crystallinity from polar groups like morpholine-carbonyl.

Biological Activity

5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. Various studies highlight its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a thiophene moiety and a sulfonyl chloride functional group. This unique structure contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that certain pyrazole derivatives can effectively inhibit the growth of various pathogens.

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Staphylococcus aureus | 0.22 μg/mL |

| 7b | Escherichia coli | 0.25 μg/mL |

| 10 | Candida albicans | 0.30 μg/mL |

The above data suggests that compounds derived from the pyrazole scaffold can be potent against both bacterial and fungal strains, making them promising candidates for further development in antimicrobial therapies .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds containing the thiophene and pyrazole moieties have shown efficacy against various cancer cell lines.

| Compound | Cancer Type | IC50 Value (μM) |

|---|---|---|

| 4.1 | Colon cancer (HT29) | -6.37 |

| 4.2 | Melanoma | 12.00 |

| 4.3 | Lung cancer | 15.50 |

These results indicate that specific substitutions on the pyrazole ring can enhance anticancer activity, particularly against colon cancer cells . The structure-activity relationship (SAR) studies suggest that modifications at certain positions significantly influence the potency of these compounds.

3. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Several studies have reported that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses.

| Compound | COX Inhibition (%) | Selectivity Index |

|---|---|---|

| 126 | 72% | >10 |

| 127 | 85% | >15 |

These findings demonstrate the potential of these compounds as non-steroidal anti-inflammatory drugs (NSAIDs), with favorable safety profiles .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. For example, its action against microbial pathogens may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

- Antimicrobial Resistance : A study highlighted the effectiveness of a series of pyrazole derivatives in overcoming resistance in Staphylococcus aureus, showcasing their potential in treating resistant infections.

- Cancer Therapy : Clinical trials are underway to evaluate the efficacy of pyrazole-based compounds in combination therapies for advanced-stage cancers, particularly focusing on their synergistic effects when used alongside existing chemotherapeutics.

Q & A

Q. What are the foundational synthetic routes for 5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride?

The compound can be synthesized via sulfonation of thiophene derivatives. A common method involves reacting 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride (PCl₅) to introduce the sulfonyl chloride group . Subsequent functionalization with pyrazole moieties may involve nucleophilic substitution or coupling reactions. For example, thiophene-sulfonyl chloride intermediates can react with 1H-pyrazole derivatives under controlled pH and temperature to form the target compound. Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize hydrolysis of the sulfonyl chloride group.

Q. What safety protocols are critical when handling this compound?

The sulfonyl chloride group is highly reactive and corrosive. Key safety measures include:

Q. How is the purity of this compound assessed?

Purity is typically verified via:

- HPLC : Reverse-phase chromatography with UV detection at 254 nm.

- NMR Spectroscopy : Confirm the absence of residual solvents (e.g., DMSO, chloroform) and side products. The thiophene proton signals (δ 7.2–7.8 ppm) and pyrazole protons (δ 6.5–7.0 ppm) should align with expected splitting patterns.

- Elemental Analysis : Match experimental C, H, N, S, and Cl percentages to theoretical values (±0.3% tolerance).

Advanced Research Questions

Q. How can researchers optimize sulfonation efficiency in thiophene derivatives?

Sulfonation efficiency depends on:

- Catalyst Selection : PCl₅ enhances electrophilic sulfonation by generating reactive Cl⁺ species .

- Temperature Control : Maintain 0–5°C during chlorosulfonic acid addition to prevent over-sulfonation.

- Solvent Polarity : Non-polar solvents (e.g., dichloromethane) favor sulfonyl chloride formation over hydrolysis. Contrasting literature yields (e.g., 60–85%) may stem from variations in reagent stoichiometry or moisture levels. Validate reproducibility via controlled kinetic studies .

Q. What strategies resolve contradictions in regioselectivity during pyrazole coupling?

Regioselectivity challenges arise from the ambident nucleophilicity of pyrazoles. To address this:

Q. How can sulfonyl chloride intermediates be leveraged to design bioactive sulfonamides?

Sulfonamides are synthesized by reacting the sulfonyl chloride with amines. For example:

- Antitumor Derivatives : Replace the chloride with 5-phenyl-1,3-thiazole-4-amine to create sulfonamides screened against 60 cancer cell lines (e.g., NCI-60 panel) .

- Antimicrobial Agents : Introduce heterocyclic amines (e.g., 1,3,4-thiadiazole) to enhance membrane permeability. Evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Q. What advanced analytical techniques characterize structural instability in sulfonyl chlorides?

- Mass Spectrometry (HRMS) : Monitor decomposition products (e.g., hydrolysis to sulfonic acids).

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotational barriers in the thiophene-pyrazole linkage).

- X-ray Crystallography : Resolve bond-length distortions caused by electron-withdrawing sulfonyl groups .

Q. How do electronic effects influence the reactivity of this compound?

The electron-deficient sulfonyl chloride group activates the thiophene ring toward electrophilic substitution. Computational studies (e.g., NBO analysis) reveal:

- Reduced electron density at the thiophene 3-position, favoring nucleophilic attacks.

- Pyrazole’s resonance effects stabilize intermediates during SNAr reactions. Experimental validation via Hammett plots can quantify substituent effects on reaction rates .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature methods for analogous sulfonyl chlorides?

Discrepancies arise from:

- Moisture Sensitivity : Hydrolysis of sulfonyl chloride to sulfonic acid reduces yields.

- Catalyst Purity : Trace moisture in PCl₅ decreases reactivity.

- Workup Methods : Rapid quenching vs. gradual neutralization impacts side-product formation. Standardize protocols using Karl Fischer titration to ensure anhydrous conditions .

Q. How to interpret conflicting bioactivity data in sulfonamide derivatives?

Divergent results may reflect:

- Cell Line Variability : Differences in membrane transporters or metabolic enzymes.

- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.

- Off-Target Effects : Employ proteomics (e.g., affinity chromatography) to identify unintended targets. Validate hits via CRISPR knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.